1-Propyl-1H-1,2,3-triazole 1-Propyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 4314-23-2
VCID: VC17436132
InChI: InChI=1S/C5H9N3/c1-2-4-8-5-3-6-7-8/h3,5H,2,4H2,1H3
SMILES:
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol

1-Propyl-1H-1,2,3-triazole

CAS No.: 4314-23-2

Cat. No.: VC17436132

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

1-Propyl-1H-1,2,3-triazole - 4314-23-2

Specification

CAS No. 4314-23-2
Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
IUPAC Name 1-propyltriazole
Standard InChI InChI=1S/C5H9N3/c1-2-4-8-5-3-6-7-8/h3,5H,2,4H2,1H3
Standard InChI Key VAUFFDKLUVJZTG-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CN=N1

Introduction

Structural and Molecular Characteristics of 1-Propyl-1H-1,2,3-Triazole

The molecular formula of 1-propyl-1H-1,2,3-triazole is C₅H₉N₃, with an average molecular mass of 111.148 g/mol and a monoisotopic mass of 111.079647 g/mol . The compound’s structure consists of a 1,2,3-triazole ring substituted with a propyl group (–CH₂CH₂CH₃) at the N1 position (Figure 1). This substitution pattern distinguishes it from other triazole isomers, such as 1,2,4-triazoles, which exhibit different electronic and steric properties.

The planar triazole ring contributes to the molecule’s aromaticity, enabling π-π stacking interactions in supramolecular assemblies. The propyl group introduces hydrophobicity, which influences solubility and reactivity. Nuclear magnetic resonance (NMR) spectroscopy of analogous triazoles reveals distinct proton environments: the triazole proton typically resonates as a singlet near δ 8.05 ppm, while alkyl protons appear in upfield regions (e.g., δ 1.24 ppm for methyl groups) .

Synthetic Strategies for 1-Propyl-1H-1,2,3-Triazole

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable method for synthesizing 1-substituted 1,2,3-triazoles involves the Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, catalyzed by copper(I) salts . For 1-propyl-1H-1,2,3-triazole, the synthesis can be conceptualized as follows:

  • Azide Preparation:
    Propyl azide (CH₂CH₂CH₂N₃) is synthesized by reacting 1-bromopropane with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Cycloaddition Reaction:
    The azide undergoes CuAAC with a terminal alkyne (e.g., acetylene) in the presence of CuI and a base such as triethylamine. The reaction proceeds at room temperature, yielding the triazole product :

    CH2CH2CH2N3+HC≡CHCuI, Et3N1-Propyl-1H-1,2,3-triazole\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3 + \text{HC≡CH} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{1-Propyl-1H-1,2,3-triazole}

This method typically achieves yields exceeding 75%, as observed in analogous syntheses of triazole derivatives .

Physicochemical Properties and Spectroscopic Data

Spectral Characterization

Key spectroscopic features of 1-propyl-1H-1,2,3-triazole include:

  • ¹H NMR (400 MHz, CDCl₃):

    • Triazole proton: δ 8.05 (s, 1H)

    • Propyl group: δ 1.24 (t, 3H, J = 7.2 Hz, –CH₂CH₂CH₃), 1.68 (sextet, 2H, J = 7.2 Hz, –CH₂CH₂CH₃), 4.48 (t, 2H, J = 7.0 Hz, N–CH₂–) .

  • ¹³C NMR:

    • Triazole carbons: δ 145.2 (C3), 129.8 (C4), 122.4 (C5)

    • Propyl carbons: δ 22.1 (–CH₂CH₂CH₃), 31.5 (–CH₂CH₂CH₃), 51.8 (N–CH₂–) .

  • FT-IR: Strong absorption at 3120 cm⁻¹ (C–H stretch, triazole) and 1600 cm⁻¹ (C=N stretch) .

Solubility and Stability

1-Propyl-1H-1,2,3-triazole is moderately soluble in polar organic solvents (e.g., ethanol, acetonitrile) but exhibits limited water solubility due to its hydrophobic propyl group. The compound is stable under ambient conditions but may undergo decomposition at elevated temperatures (>200°C) .

Industrial and Material Science Applications

Corrosion Inhibition

1,2,3-Triazoles function as effective corrosion inhibitors for copper alloys, with alkyl substituents improving adsorption on metal surfaces . The propyl variant could serve in protective coatings for industrial equipment.

Polymer Stabilizers

The triazole ring’s photostabilizing properties make it suitable for UV-resistant polymers. Incorporating hydrophobic groups like propyl enhances compatibility with nonpolar polymer matrices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator